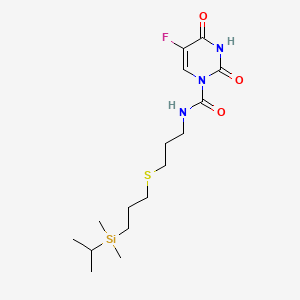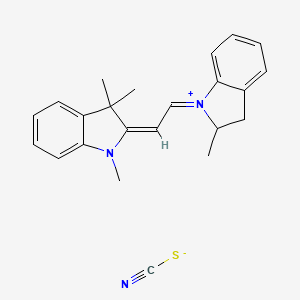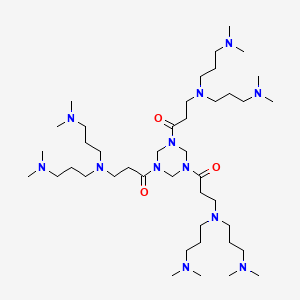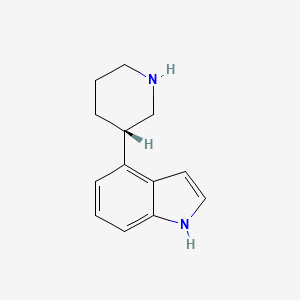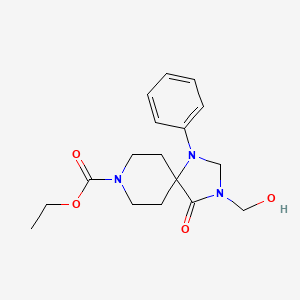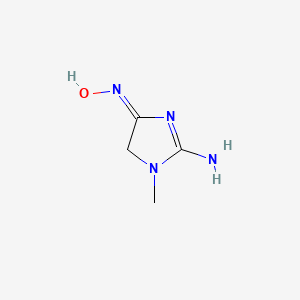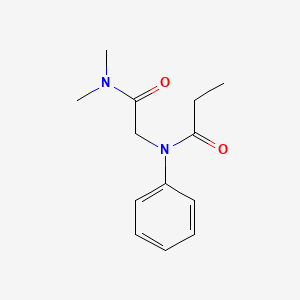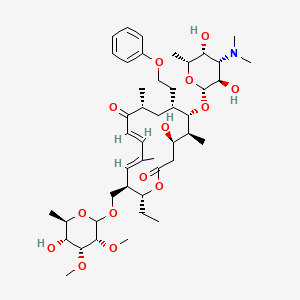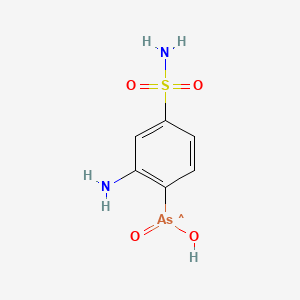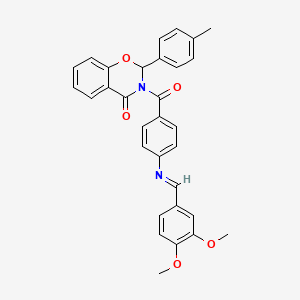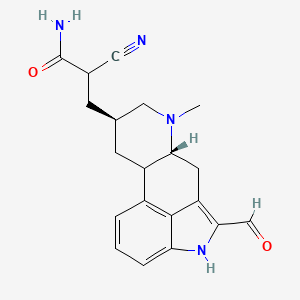
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- is a compound belonging to the ergoline family, which is known for its complex polycyclic structure. This compound is characterized by the presence of a cyano group, a formyl group, and a methyl group attached to the ergoline backbone. Ergoline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- typically involves multi-step organic reactions. The starting materials often include ergoline derivatives, which undergo various chemical transformations such as alkylation, cyanation, and formylation. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and formyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Ergoline derivatives are known for their therapeutic potential, and this compound may be investigated for its effects on various biological targets.
Industry: It may be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ergoline-8-propanamide, 2-bromo-alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propanamide, alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propanamide, alpha-cyano-9,10-didehydro-6-methyl-, (8-beta)-
Uniqueness
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- is unique due to the presence of the formyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Eigenschaften
CAS-Nummer |
88133-26-0 |
|---|---|
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-[(6aR,9S)-5-formyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H22N4O2/c1-24-9-11(5-12(8-21)20(22)26)6-14-13-3-2-4-16-19(13)15(7-18(14)24)17(10-25)23-16/h2-4,10-12,14,18,23H,5-7,9H2,1H3,(H2,22,26)/t11-,12?,14?,18-/m1/s1 |
InChI-Schlüssel |
UBGXKHJTEMWAIQ-UAUJMCIKSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C=O)CC(C#N)C(=O)N |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C=O)CC(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
